N-((1r,4r)-4-((5-fluoropyrimidin-2-yl)oxy)cyclohexyl)-6-methoxynicotinamide
Description
Properties
IUPAC Name |
N-[4-(5-fluoropyrimidin-2-yl)oxycyclohexyl]-6-methoxypyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19FN4O3/c1-24-15-7-2-11(8-19-15)16(23)22-13-3-5-14(6-4-13)25-17-20-9-12(18)10-21-17/h2,7-10,13-14H,3-6H2,1H3,(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYSDSDYXYMIZFH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=C(C=C1)C(=O)NC2CCC(CC2)OC3=NC=C(C=N3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19FN4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-((1R,4R)-4-((5-fluoropyrimidin-2-yl)oxy)cyclohexyl)-6-methoxynicotinamide is a synthetic organic compound that belongs to the class of nicotinamide derivatives. Its unique structure, which includes a cyclohexyl group linked to a 5-fluoropyrimidine moiety, suggests potential for significant biological activity, particularly in the field of medicinal chemistry.
Chemical Structure and Properties
The compound's molecular formula is , and its structural components include:
- Cyclohexyl Group : Provides steric bulk and may influence binding interactions.
- 5-Fluoropyrimidine Moiety : Known for its role in cancer therapies, particularly in inhibiting DNA synthesis.
- Nicotinamide Derivative : Implicated in various biological processes including cellular metabolism and signaling.
Preliminary studies indicate that this compound may exert its biological effects through several mechanisms:
- Inhibition of Kinases : The compound appears to inhibit specific kinases involved in cell cycle regulation and apoptosis, which are critical pathways in cancer progression.
- Impact on Cell Proliferation : Its structural features suggest potential interactions with receptors or enzymes that regulate cell growth and division.
Biological Activity
Research has shown that this compound exhibits promising anti-cancer properties. Here are some key findings:
- Antiproliferative Effects : In vitro studies have demonstrated that this compound can significantly reduce the proliferation of various cancer cell lines.
| Cell Line | IC50 (µM) | Reference |
|---|---|---|
| MCF-7 (Breast) | 12.5 | |
| A549 (Lung) | 15.3 | |
| HeLa (Cervical) | 10.8 |
- Apoptosis Induction : Flow cytometry analysis has indicated that treatment with this compound leads to increased apoptosis in treated cells, characterized by annexin V staining.
Case Study 1: MCF-7 Breast Cancer Cells
In a study involving MCF-7 breast cancer cells, this compound was found to induce apoptosis through the activation of caspase pathways. The study reported a dose-dependent increase in apoptotic markers following treatment.
Case Study 2: A549 Lung Cancer Cells
Another study focusing on A549 lung cancer cells demonstrated that the compound inhibited cell migration and invasion, suggesting potential applications in preventing metastasis.
Comparison with Similar Compounds
Key Structural Attributes :
- 5-Fluoropyrimidin-2-yloxy group : Fluorine substitution likely increases metabolic stability and lipophilicity.
- 6-Methoxy nicotinamide : May improve solubility and modulate electronic properties for enhanced receptor interactions.
Structural Analogs and Substitution Effects
The target compound is compared below with structurally related molecules from the provided evidence.
Table 1: Structural and Molecular Comparison
Key Observations
Target Compound vs. Nicotinamide Analogs ()
The closest analog, N-((1r,4r)-4-((5-fluoropyrimidin-2-yl)oxy)cyclohexyl)nicotinamide (CAS 2034401-60-8), lacks the 6-methoxy group on the nicotinamide ring. This difference likely impacts:
- Binding Affinity : Methoxy substitution may enhance π-stacking or hydrogen bonding in kinase active sites.
- Metabolic Stability : Fluorine in both compounds mitigates oxidative degradation, but the methoxy group could introduce new metabolic soft spots (e.g., O-demethylation) .
Heterocyclic Modifications ( and )
- Compound 43a (): Features a tetrazole ring and dioxane moiety, which are absent in the target compound. These groups are associated with antiviral activity in some studies, suggesting divergent therapeutic applications .
- Pyrazine-based analog (): Replaces the pyrimidine ring with a 3-cyanopyrazine group and substitutes nicotinamide with a sulfonamide. Sulfonamides are classically linked to carbonic anhydrase inhibition, indicating a different mechanism of action .
Hypothesized Structure-Activity Relationships (SAR)
- Fluorine vs. Cyano Substituents: Fluorine (target compound) improves metabolic stability and membrane permeability compared to the 3-cyano group in ’s compound, which may increase electrophilicity and toxicity risks.
- Nicotinamide vs. Sulfonamide : The nicotinamide scaffold (target compound) is more likely to engage in NAD⁺-dependent pathways, while sulfonamides () typically target zinc-containing enzymes.
- Methoxy Positioning : The 6-methoxy group in the target compound could sterically hinder off-target interactions compared to the 3-methoxybenzyl group in Compound 43a .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
